molecular formula C12H17NS B13328541 4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13328541
M. Wt: 207.34 g/mol
InChI Key: KEIHMQORCRHNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound with a unique structure that combines a thieno ring with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropyl and ethyl substituents on a thieno[3,2-c]pyridine scaffold. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

4-cyclopropyl-4-ethyl-6,7-dihydro-5H-thieno[3,2-c]pyridine

InChI

InChI=1S/C12H17NS/c1-2-12(9-3-4-9)10-6-8-14-11(10)5-7-13-12/h6,8-9,13H,2-5,7H2,1H3

InChI Key

KEIHMQORCRHNLS-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(CCN1)SC=C2)C3CC3

Origin of Product

United States

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